5-Isopropylthio-1,3,4-thiadiazole-2-thiol chemical properties
5-Isopropylthio-1,3,4-thiadiazole-2-thiol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Isopropylthio-1,3,4-thiadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-isopropylthio-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This document details the synthesis, physicochemical characteristics, spectral data, reactivity, and potential applications of this specific derivative, offering field-proven insights for its use in research and development.
Chemical Identity and Physicochemical Properties
5-Isopropylthio-1,3,4-thiadiazole-2-thiol (CAS RN: 37663-52-8) is a substituted 1,3,4-thiadiazole featuring an isopropyl group at the 5-position and a thiol group at the 2-position.[1] This structure imparts a unique combination of reactivity and biological potential.
| Property | Value | Source |
| CAS Number | 37663-52-8 | [1] |
| Molecular Formula | C₅H₈N₂S₂ | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| Appearance | Expected to be a yellow or white to off-white solid | [3] |
| Melting Point | Not available; analogous compounds melt in the range of 136-147 °C | [3] |
| Solubility | Low aqueous solubility is expected; soluble in organic solvents like methanol and DMSO | [1] |
Note: Some properties are extrapolated from analogous compounds due to a lack of specific data for 5-isopropylthio-1,3,4-thiadiazole-2-thiol.
Synthesis and Mechanistic Insights
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols is well-established, with the most common method involving the cyclization of a thiosemicarbazide derivative with carbon disulfide in the presence of a base.[4]
General Synthetic Pathway
The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thiadiazole ring.
Caption: General synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols.
Experimental Protocol: Synthesis of a 5-Substituted-1,3,4-thiadiazole-2-thiol
The following is a representative protocol adapted from the synthesis of analogous compounds.
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Reaction Setup: To a solution of the appropriate thiosemicarbazide (1 equivalent) in ethanol, add potassium hydroxide (1 equivalent).
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Addition of Carbon Disulfide: Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture at room temperature.
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Reflux: Heat the mixture to reflux and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
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Purification: The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield the pure 5-substituted-1,3,4-thiadiazole-2-thiol.
Spectral Characterization
The structure of 5-isopropylthio-1,3,4-thiadiazole-2-thiol and its derivatives can be confirmed using a combination of spectroscopic techniques.[5][6]
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the thiol proton (-SH) in the downfield region (~10-14 ppm).- A septet for the methine proton (-CH) of the isopropyl group.- A doublet for the methyl protons (-CH₃) of the isopropyl group. |
| ¹³C NMR | - A signal for the C=S carbon in the thiadiazole ring.- Signals for the carbons of the isopropyl group. |
| IR Spectroscopy | - A weak absorption band for the S-H stretch around 2500-2600 cm⁻¹.- Characteristic bands for C=N and C-S stretching in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (160.26 m/z). |
Chemical Reactivity and Derivatization
The chemical reactivity of 5-isopropylthio-1,3,4-thiadiazole-2-thiol is primarily dictated by the nucleophilic character of the thiol group and the aromatic thiadiazole ring.[1][7]
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S-Alkylation and S-Acylation: The thiol group can be readily alkylated or acylated to introduce a variety of functional groups.[7] This is a common strategy for synthesizing libraries of derivatives for drug discovery.
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Oxidation: The thiol group can be oxidized to form the corresponding disulfide or further to a sulfonic acid.[1]
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Reactions of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is weakly basic and can be protonated under strongly acidic conditions. It is an electron-deficient aromatic system.[8]
Caption: Key reactions of 5-isopropylthio-1,3,4-thiadiazole-2-thiol.
Applications in Research and Development
The unique structural features of 5-isopropylthio-1,3,4-thiadiazole-2-thiol make it a valuable building block in several areas of chemical and pharmaceutical research.
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Medicinal Chemistry: The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][6] This compound serves as a key starting material for the synthesis of novel therapeutic agents.[1]
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Corrosion Inhibition: The presence of sulfur and nitrogen atoms allows this molecule to act as an effective corrosion inhibitor for metals by forming a protective film on the metal surface.[1]
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Agrochemicals: Thiadiazole derivatives are utilized in the development of fungicides and herbicides.[3]
Safety and Handling
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GHS Hazard Statements (Inferred):
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
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It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Al-Ghorbani, M., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Retrieved from [Link]
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El-Sayed, W. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]
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Güler, B. G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]
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(n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. Retrieved from [Link]
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Chempedia. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Chempedia. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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Georganics. (2022). 5-METHYLTHIO-1,3,4-THIADIAZOLE-2-THIOL SAFETY DATA SHEET. Retrieved from [Link]
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